

# Technical Guide: (R)-4-Boc-6-hydroxy-oxazepane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (R)-4-Boc-6-hydroxy-[1,4]oxazepane

**Cat. No.:** B3094712

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-Boc-6-hydroxy-oxazepane, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a representative synthetic protocol, and explores its potential biological significance.

## Physicochemical Properties

(R)-4-Boc-6-hydroxy-oxazepane, also known as tert-butyl (R)-6-hydroxy-1,4-oxazepane-4-carboxylate, is a versatile building block in organic synthesis. Its key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Weight	217.26 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1260616-96-3	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of chiral 1,4-oxazepane derivatives is a key area of research in synthetic organic chemistry. While a specific, detailed protocol for the synthesis of (R)-4-Boc-6-hydroxy-oxazepane is not readily available in peer-reviewed literature, a general and adaptable methodology can be derived from the synthesis of analogous chiral 1,4-oxazepane-5-carboxylic acids.<sup>[4][5][6]</sup> This approach often involves the use of polymer-supported homoserine as a chiral starting material.

A representative, generalized experimental protocol is outlined below. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary for the specific synthesis of (R)-4-Boc-6-hydroxy-oxazepane.

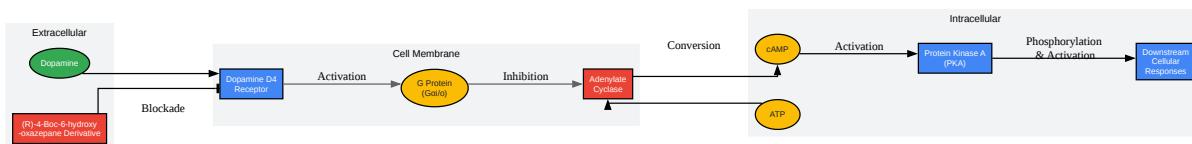
#### Representative Synthetic Protocol for Chiral 1,4-Oxazepane Scaffolds<sup>[4][5][6]</sup>

- **Resin Loading and Protection:** Fmoc-L-Homoserine(tBu)-OH is loaded onto a solid-phase resin (e.g., Wang resin). The free amine is then protected, for example, with a 2-nitrobenzenesulfonyl (nosyl) group.
- **Alkylation:** The protected, resin-bound homoserine is alkylated with a suitable electrophile to introduce the desired side chain.
- **Cleavage and Cyclization:** The intermediate is cleaved from the resin using a reagent cocktail, such as a mixture of trifluoroacetic acid (TFA) and a reducing agent (e.g., triethylsilane). This step simultaneously removes protecting groups and facilitates the intramolecular cyclization to form the 1,4-oxazepane ring system.
- **Purification:** The crude product is purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC, to yield the desired chiral 1,4-oxazepane derivative.

## Potential Biological Significance and Signaling Pathways

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.<sup>[7]</sup> Compounds bearing this motif have been investigated for their potential as anticonvulsants, antifungal agents, and for the treatment of various diseases, including inflammatory bowel disease and respiratory conditions.<sup>[4]</sup>

One of the notable potential mechanisms of action for some 1,4-oxazepane derivatives is their activity as dopamine D4 receptor ligands.<sup>[8]</sup> The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the brain and is a target for antipsychotic drugs. The following diagram illustrates a simplified, hypothetical signaling pathway involving a D4 receptor antagonist.



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Figure 1: Hypothetical signaling pathway of a dopamine D4 receptor antagonist.

In this proposed mechanism, the (R)-4-Boc-6-hydroxy-oxazepane derivative acts as an antagonist, blocking the binding of dopamine to the D4 receptor. This prevents the activation of the associated inhibitory G protein (G<sub>i/o</sub>), leading to a disinhibition of adenylate cyclase. Consequently, the conversion of ATP to cyclic AMP (cAMP) can proceed, activating Protein Kinase A (PKA) and influencing downstream cellular responses. This pathway is a simplified representation and the actual biological effects are likely more complex and dependent on the specific cellular context.

## Conclusion

(R)-4-Boc-6-hydroxy-oxazepane is a valuable chiral building block with significant potential in the development of novel therapeutics. Its synthesis, while requiring careful stereochemical control, can be approached through established methods in organic chemistry. The broader class of 1,4-oxazepanes has shown promise in targeting various biological pathways, including the dopaminergic system. Further research into the specific biological targets and mechanisms

of action of (R)-4-Boc-6-hydroxy-oxazepane is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [Technical Guide: (R)-4-Boc-6-hydroxy-oxazepane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3094712#r-4-boc-6-hydroxy-oxazepane-molecular-weight>

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